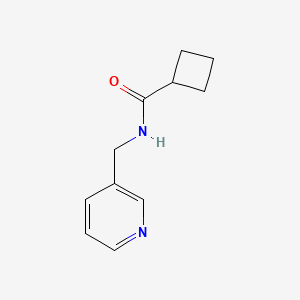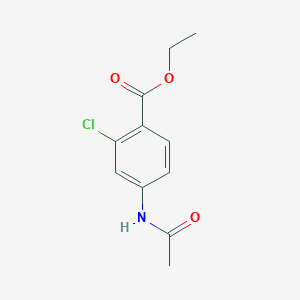
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide, also known as BMICH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMICH is a heterocyclic compound that contains a benzothiazole moiety, an isoxazole ring, and a carbohydrazide group.
Mécanisme D'action
The mechanism of action of N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are enzymes that play a key role in the apoptotic pathway. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has also been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The exact mechanism of antifungal activity of N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is not known.
Biochemical and Physiological Effects:
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including lactate dehydrogenase, alkaline phosphatase, and tyrosine kinase. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has several advantages and limitations for lab experiments. Its simple synthesis method and low toxicity make it a suitable candidate for in vitro and in vivo studies. However, its poor solubility in aqueous media makes it difficult to administer in animal studies. Further studies are needed to optimize the formulation of N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide for better bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize its formulation for better bioavailability and efficacy. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Overall, N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide holds great promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide can be synthesized using a simple one-pot reaction between 2-chlorobenzaldehyde, 2-aminobenzothiazole, and 5-methylisoxazole-4-carbohydrazide in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction between the aldehyde group of 2-chlorobenzaldehyde and the amino group of 2-aminobenzothiazole, followed by cyclization with 5-methylisoxazole-4-carbohydrazide to form N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide.
Applications De Recherche Scientifique
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antitubercular, and antifungal activities. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-10-15(16(23-25-10)11-6-2-3-7-12(11)19)17(24)21-22-18-20-13-8-4-5-9-14(13)26-18/h2-9H,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSZOZBGPVRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~4~-(1,3-Benzothiazol-2-YL)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)

![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)